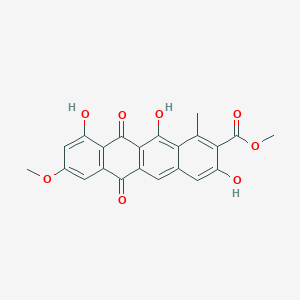
Tetracenomycin B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracenomycin B2 is a tetracenomycin, a member of tetracenequinones and a methyl ester.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Tetracenomycin B2 has shown considerable promise as an antitumor agent. Its structural similarity to other anthracyclines, such as doxorubicin, suggests that it may function through similar mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II activity. This leads to the disruption of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
- Case Study : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including murine L1210 leukemia cells. In vitro studies have demonstrated its ability to induce cell death through apoptosis pathways, thereby highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
This compound also possesses significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis and function.
- Antibacterial Spectrum : Studies have shown that this compound is active against various pathogens, including Bacillus subtilis and Arthrobacter aurescens, although it has demonstrated limited activity against some Gram-negative strains .
- Mechanism of Action : The compound's mechanism involves inhibition of bacterial protein synthesis, which is essential for bacterial growth and replication .
Biosynthetic Research Applications
The exploration of this compound has implications for biosynthetic research, particularly in understanding the genetic and enzymatic pathways involved in polyketide synthesis.
- Genetic Engineering : Researchers have utilized mutants of Streptomyces glaucescens to investigate the biosynthetic pathways leading to this compound production. By manipulating specific genes within these pathways, scientists aim to enhance yields or modify the compound's structure for improved therapeutic efficacy .
- Synthetic Biology : The flexibility of the starter unit in type II polyketide synthases (PKS) allows for the generation of diverse structural analogs of this compound. This aspect is crucial for developing new derivatives with potentially enhanced biological activities or reduced toxicity profiles .
Comparative Analysis Table
The following table summarizes key properties and applications of this compound compared to other related compounds:
| Compound | Antitumor Activity | Antimicrobial Activity | Biosynthetic Potential |
|---|---|---|---|
| This compound | High | Moderate | High |
| Doxorubicin | Very High | Low | Moderate |
| Etoposide | High | Low | Low |
Eigenschaften
Molekularformel |
C22H16O8 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl 3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylate |
InChI |
InChI=1S/C22H16O8/c1-8-15-9(5-13(23)16(8)22(28)30-3)4-11-18(20(15)26)21(27)17-12(19(11)25)6-10(29-2)7-14(17)24/h4-7,23-24,26H,1-3H3 |
InChI-Schlüssel |
IPQJRJBZGLDTMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















